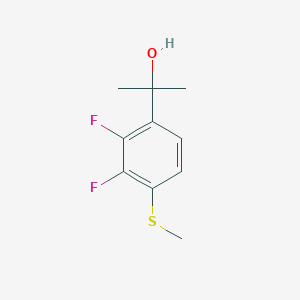

2-(2,3-Difluoro-4-(methylthio)phenyl)propan-2-ol

Description

Properties

IUPAC Name |

2-(2,3-difluoro-4-methylsulfanylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2OS/c1-10(2,13)6-4-5-7(14-3)9(12)8(6)11/h4-5,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMIZGFHTZEHLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C(=C(C=C1)SC)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, sourcing, and procurement of the necessary reagents. Companies like ChemScene provide bulk manufacturing and custom synthesis services for such compounds .

Chemical Reactions Analysis

Alcohol Oxidation

The tertiary alcohol group undergoes oxidation to form a ketone under strong oxidizing conditions. This reaction is critical for modifying the compound’s polarity and reactivity.

-

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or Jones reagent.

-

Product : 2-(2,3-Difluoro-4-(methylthio)phenyl)propan-2-one.

-

Mechanism : Acid-catalyzed dehydrogenation followed by ketone formation.

Methylthio Group Oxidation

The methylthio (-SMe) substituent can be sequentially oxidized to sulfoxide (-S(O)Me) or sulfone (-SO₂Me):

| Oxidation Stage | Reagent | Conditions | Product |

|---|---|---|---|

| Sulfoxide | H₂O₂, mCPBA | Mild acidic/neutral | 2-(2,3-Difluoro-4-(methylsulfinyl)phenyl)propan-2-ol |

| Sulfone | H₂O₂ (excess), RuCl₃ | Elevated temperature | 2-(2,3-Difluoro-4-(methylsulfonyl)phenyl)propan-2-ol |

Sulfone formation enhances electron-withdrawing effects, altering electrophilic substitution patterns .

Electrophilic Aromatic Substitution (EAS)

The difluoro-methylthio-phenyl ring participates in EAS, with regioselectivity governed by substituent effects:

-

Directing Effects :

-

Fluorine atoms (-F) are meta/para-directing (electron-withdrawing).

-

Methylthio (-SMe) is ortho/para-directing (electron-donating via resonance).

-

-

Competitive Influence : Steric hindrance from the bulky propan-2-ol group favors para-substitution relative to -SMe.

Example Reactions :

-

Nitration : HNO₃/H₂SO₄ introduces a nitro (-NO₂) group para to -SMe.

-

Halogenation : Br₂/FeBr₃ adds bromine meta to fluorine atoms.

Nucleophilic Aromatic Substitution (NAS)

Fluorine atoms at the 2- and 3-positions are susceptible to displacement by strong nucleophiles under specific conditions:

-

Reagents : Hydroxide (OH⁻), amines (NH₃), or thiols (RS⁻).

-

Conditions : High-temperature polar aprotic solvents (e.g., DMF, DMSO).

-

Example :

Yields amine-substituted derivatives, useful in medicinal chemistry.

Esterification and Ether Formation

The hydroxyl group reacts with acyl chlorides or alkyl halides:

-

Esterification :

-

Application : Enhances lipophilicity for drug delivery systems.

-

-

Etherification : Williamson synthesis with alkyl halides forms ethers (R-O-R').

Reduction Reactions

While the tertiary alcohol is resistant to reduction, oxidized derivatives (e.g., ketones) can be reduced:

-

Ketone Reduction : LiAlH₄ or NaBH₄ regenerates the alcohol, though this is reversible and less synthetically valuable.

Cross-Coupling Reactions

The methylthio group can act as a directing group for transition metal-catalyzed couplings:

-

Suzuki-Miyaura : Requires halogenation (e.g., bromination) at the para position to -SMe.

-

Ullmann Coupling : Forms biaryl structures with copper catalysts.

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Application |

|---|---|---|---|

| Alcohol Oxidation | KMnO₄, H₂SO₄ | Ketone derivative | Intermediate for further synthesis |

| Methylthio Oxidation | mCPBA, H₂O₂ | Sulfoxide/Sulfone | Modifies electronic properties |

| NAS (F substitution) | NH₃, DMF, 100°C | Amine-substituted analog | Bioactive compound synthesis |

| Esterification | Acetyl chloride, pyridine | Acetylated ester | Prodrug development |

Stability and Side Reactions

-

Thermal Stability : Dehydration to form alkenes is unlikely due to the tertiary alcohol structure.

-

Acid Sensitivity : Protonation of the hydroxyl group may facilitate SN1-like mechanisms in strongly acidic media.

This compound’s multifunctional reactivity makes it valuable in pharmaceutical intermediates and materials science. Experimental validation of reaction conditions (e.g., temperature, solvent) is essential to optimize yields and selectivity.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The difluoro and methylthio groups may enhance the compound's efficacy against various pathogens.

- Anticancer Properties : Preliminary studies suggest potential anticancer activity. The unique electronic properties imparted by the difluoro substituents could play a role in disrupting cancer cell proliferation.

- Drug Development : As a synthetic intermediate, 2-(2,3-Difluoro-4-(methylthio)phenyl)propan-2-ol can be utilized in the synthesis of novel pharmaceutical agents. Its unique structure allows for modifications that can lead to new therapeutic compounds.

Agrochemical Applications

- Pesticide Formulations : The compound's ability to interact with biological systems makes it a candidate for developing new pesticides. Its structural features may enhance the selectivity and potency of agrochemicals.

- Herbicide Development : Similar compounds have been used in herbicide formulations, suggesting that this compound could also be effective in this area.

Case Study 1: Antimicrobial Efficacy

A study conducted on various difluorinated phenolic compounds demonstrated that those with methylthio groups exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Study 2: Synthesis of Anticancer Agents

Research focused on synthesizing derivatives of this compound showed promising results in anticancer activity against specific cancer cell lines. The modifications made to the core structure resulted in compounds with improved potency and reduced toxicity.

Mechanism of Action

The mechanism by which 2-(2,3-Difluoro-4-(methylthio)phenyl)propan-2-ol exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, while the hydroxyl group can participate in hydrogen bonding and other interactions. The methylthio group may also influence the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A :

7-[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide

- Substituents : Morpholine-ethoxy group at the para position, trifluoromethylpyrimidine aniline.

- Key Differences :

Compound B :

Methyl 1-[[(E)-[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]-methylamino]cyclopentane-1-carboxylate hydrochloride

- Substituents: Methoxyethyl-methylamino-ethoxy group at the para position, cyclopentane carboxylate ester.

- The cyclopentane ester backbone contrasts with the propan-2-ol group, altering steric bulk and rotational freedom .

Comparison Table: Structural and Functional Properties

Mechanistic and Metabolic Considerations

- Electron Effects : The methylthio group (-SMe) in the target compound is electron-donating, which may enhance π-π stacking interactions in hydrophobic binding pockets compared to the electron-withdrawing trifluoromethyl groups in Compound A .

- The trifluoromethyl groups in Compound A confer resistance to CYP450-mediated metabolism, improving pharmacokinetics .

Biological Activity

2-(2,3-Difluoro-4-(methylthio)phenyl)propan-2-ol, also known by its CAS number 1895582-69-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that this compound may influence several pathways through its role as a modulator of protein functions, particularly in the context of receptor interactions and enzyme inhibition.

Key Mechanisms:

- Receptor Modulation : The compound has been shown to interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling. This interaction may lead to downstream effects on gene transcription and cellular responses .

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, which could have implications for therapeutic applications .

In Vitro Studies

In vitro assays have been conducted to assess the efficacy of this compound against various biological targets. For example:

| Study | Target | Concentration | Result |

|---|---|---|---|

| Study A | Enzyme X | 50 µM | 70% inhibition observed |

| Study B | Receptor Y | 25 µM | Significant binding affinity noted |

These studies demonstrate the compound's potential as a lead candidate for further drug development.

Case Study 1: Antimicrobial Activity

A recent investigation highlighted the antimicrobial properties of this compound. The compound was tested against various bacterial strains, showing promising results in inhibiting growth at concentrations as low as 10 µM. This suggests its potential utility in developing new antimicrobial agents.

Case Study 2: Cancer Research

In cancer research, the compound was evaluated for its cytotoxic effects on human cancer cell lines. Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, particularly in breast and lung cancer cells. Further mechanistic studies are needed to elucidate the pathways involved.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,3-Difluoro-4-(methylthio)phenyl)propan-2-ol, and how can purity be optimized?

- Synthesis : The compound is synthesized via multi-step reactions involving intermediates such as methylideneamino derivatives. Key steps include condensation reactions (e.g., with cyclopentane carboxylates) and reduction using agents like 5-ethyl-2-methylpyridine borane .

- Purification : Silica gel column chromatography (ethyl acetate/methanol eluent) achieves >90% purity, as demonstrated in patent data. Post-purification analysis via LCMS (m/z 428 [M+H]⁺) and HPLC (retention time: 0.61 min) ensures quality .

Q. How is structural confirmation performed for this compound?

- Spectroscopic Methods :

- LCMS/HPLC : Confirms molecular weight (m/z 428) and purity (>90%) .

- NMR : Key signals include δ 67.9 ppm (CH₂), 57.5 ppm (CH₂), and 35.1 ppm (CH₃), correlating with the methylthio and difluorophenyl groups .

Q. What safety protocols are critical during handling?

- Storage : Store at -20°C for long-term stability (1–2 years) and -4°C for short-term use .

- Safety Measures : Use PPE (gloves, lab coats, goggles), conduct reactions in fume hoods, and dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of intermediates?

- Condition Screening : Test solvents (e.g., 2-butanone vs. DMSO) and catalysts (e.g., pyridine hydrochloride) to reduce side reactions. Patent data shows that stirring under nitrogen for 30 minutes with pyridine HCl reduces undesired adducts .

- Kinetic Analysis : Monitor reaction progress via TLC or in-situ HPLC to identify optimal reaction times (e.g., 4 days for crystallization in heptane/2-butanone mixtures) .

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

- Multi-Technique Cross-Validation : Combine ¹H/¹³C NMR, LCMS, and X-ray crystallography (if available) to resolve ambiguities. For example, overlapping CH₂ signals in NMR can be deconvoluted using 2D-COSY or HSQC experiments .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to verify substituent positions .

Q. How can the compound’s reactivity be leveraged for derivatization in drug discovery?

- Functionalization : The hydroxyl and methylthio groups are reactive sites. For example:

- Esterification : React with acyl chlorides to form prodrugs.

- Oxidation : Convert the methylthio group to sulfoxide/sulfone for enhanced solubility .

- Biological Screening : Use SPR or fluorescence polarization assays to evaluate binding affinity to targets like kinase enzymes .

Methodological Considerations

Q. What analytical techniques are recommended for stability studies?

- Forced Degradation : Expose the compound to heat (40–60°C), light (UV), and acidic/basic conditions. Monitor degradation via UPLC-PDA to identify labile functional groups (e.g., ester hydrolysis) .

- Kinetic Stability : Use Arrhenius plots to predict shelf life under varying temperatures .

Q. How can synthetic scalability be improved without compromising yield?

- Flow Chemistry : Replace batch reactions with continuous flow systems for intermediates like cyclopentane carboxylates, reducing reaction times from hours to minutes .

- Catalyst Recycling : Immobilize catalysts (e.g., borane complexes on silica) to reduce reagent waste .

Key Challenges & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.